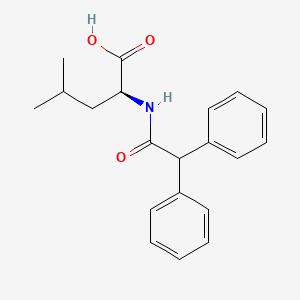
Leucine, N-(diphenylacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine, N-(diphenylacetyl)- is a derivative of the essential amino acid leucine. This compound is characterized by the substitution of the amino group in leucine with a diphenylacetyl group. Leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic functions. The modification with a diphenylacetyl group potentially alters its chemical properties and biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(diphenylacetyl)- typically involves the acylation of leucine with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Leucine, N-(diphenylacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Leucine, N-(diphenylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylacetyl group to a diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diphenylmethyl derivatives.
Applications De Recherche Scientifique
Leucine, N-(diphenylacetyl)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in muscle protein synthesis and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of Leucine, N-(diphenylacetyl)- involves its interaction with specific molecular targets and pathways. The diphenylacetyl group may enhance its ability to interact with certain enzymes or receptors, thereby modulating biological activities. The compound may influence protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism.
Comparaison Avec Des Composés Similaires
Leucine, N-(diphenylacetyl)- can be compared with other leucine derivatives such as:
N-acetyl-leucine: Known for its therapeutic potential in neurological disorders.
Leucine methyl ester: Used in peptide synthesis.
Leucine ethyl ester: Another derivative used in various chemical syntheses.
The uniqueness of Leucine, N-(diphenylacetyl)- lies in its diphenylacetyl group, which imparts distinct chemical and biological properties compared to other leucine derivatives.
Propriétés
Numéro CAS |
65707-78-0 |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(2S)-2-[(2,2-diphenylacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H23NO3/c1-14(2)13-17(20(23)24)21-19(22)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
Clé InChI |
BYFNJQVYVZRKFM-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




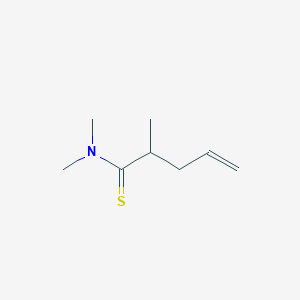
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)

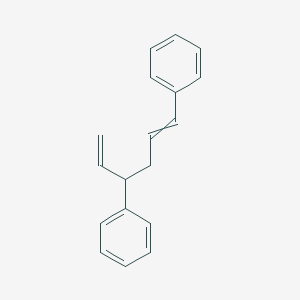

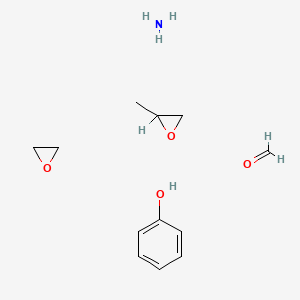
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

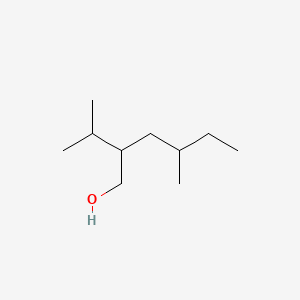
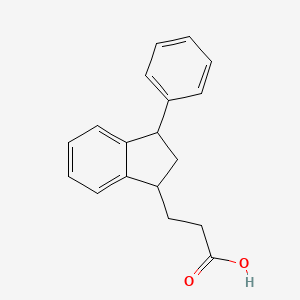

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
